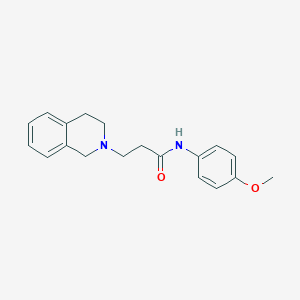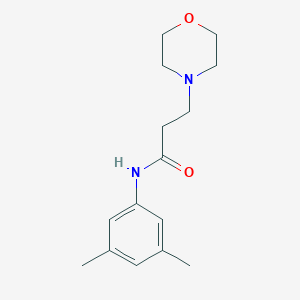
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring and a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the desired amide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
-
Purification: : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
-
Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reagents and Conditions: The reaction is typically carried out in anhydrous ether at low temperatures.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents and Conditions: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: N-(3,5-Dimethyl-phenyl)-3-morpholin-4-yl-propylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
作用机制
The mechanism by which N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The morpholine ring and the substituted phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(3,5-Dimethyl-phenyl)-acetamide: Similar in structure but lacks the morpholine ring, which may result in different chemical and biological properties.
N-(3,5-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide: Contains a similar morpholine ring but differs in the position of the amide linkage.
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is unique due to the combination of the morpholine ring and the 3,5-dimethylphenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-9-13(2)11-14(10-12)16-15(18)3-4-17-5-7-19-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChI 键 |
PPFNFJLLNDWMCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
溶解度 |
39.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


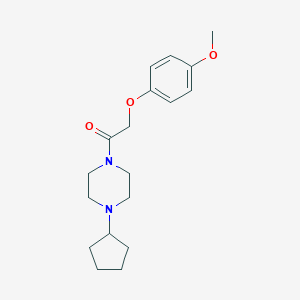
![2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247920.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
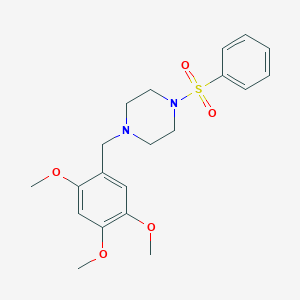
![1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)
![1-(4-Ethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247925.png)
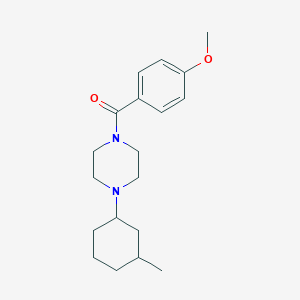
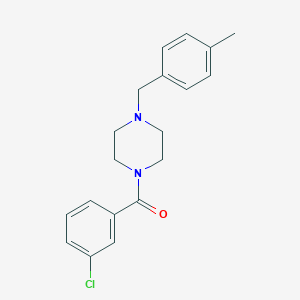
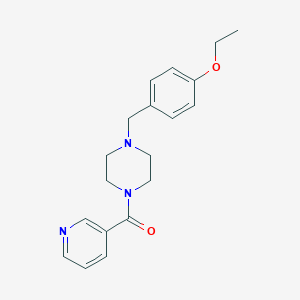
![2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247931.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)
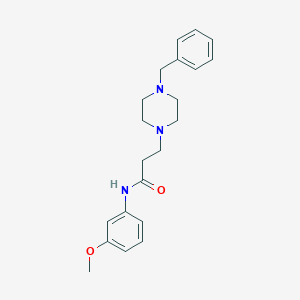
![ETHYL 4-[3-(3-METHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B247938.png)
